Cas no 2228537-81-1 (3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine)

3-(4,4-Dimethylcyclohexyl)methyl-3-methoxyazetidine is a specialized azetidine derivative featuring a 4,4-dimethylcyclohexylmethyl substituent and a methoxy group at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its constrained azetidine ring, which imparts rigidity and potential bioactivity. The dimethylcyclohexyl moiety enhances lipophilicity, potentially improving membrane permeability, while the methoxy group offers synthetic versatility for further functionalization. Its unique structure makes it a valuable intermediate for the development of pharmacologically active molecules, particularly in targeting central nervous system (CNS) disorders or as a scaffold for novel ligands. The compound's stability and well-defined stereochemistry further support its utility in precision chemical synthesis.
3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine structure
2228537-81-1 structure
商品名:3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine
CAS番号:2228537-81-1
MF:C13H25NO
メガワット:211.343703985214
CID:6318266
PubChem ID:165669887

3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine
    • 3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
    • 2228537-81-1
    • EN300-1774415
    • インチ: 1S/C13H25NO/c1-12(2)6-4-11(5-7-12)8-13(15-3)9-14-10-13/h11,14H,4-10H2,1-3H3
    • InChIKey: HGPQTBWUUPZFRR-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CNC1)CC1CCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 211.193614421g/mol
  • どういたいしつりょう: 211.193614421g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 211
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 21.3Ų

3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1774415-0.05g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
0.05g
$1320.0 2023-09-20
Enamine
EN300-1774415-0.1g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
0.1g
$1384.0 2023-09-20
Enamine
EN300-1774415-0.5g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
0.5g
$1509.0 2023-09-20
Enamine
EN300-1774415-10.0g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
10g
$6758.0 2023-06-03
Enamine
EN300-1774415-1.0g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
1g
$1572.0 2023-06-03
Enamine
EN300-1774415-10g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
10g
$6758.0 2023-09-20
Enamine
EN300-1774415-1g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
1g
$1572.0 2023-09-20
Enamine
EN300-1774415-0.25g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
0.25g
$1447.0 2023-09-20
Enamine
EN300-1774415-2.5g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
2.5g
$3080.0 2023-09-20
Enamine
EN300-1774415-5g
3-[(4,4-dimethylcyclohexyl)methyl]-3-methoxyazetidine
2228537-81-1
5g
$4557.0 2023-09-20

3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine 関連文献

3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidineに関する追加情報

Introduction to 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine (CAS No. 2228537-81-1)

3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine, with the CAS number 2228537-81-1, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl ring, a methoxy group, and an azetidine moiety. These structural elements contribute to its potential therapeutic applications and make it a subject of ongoing investigation in various scientific disciplines.

The cyclohexyl ring in 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine imparts significant steric and electronic properties to the molecule. The presence of the dimethyl substituents on the cyclohexyl ring enhances its hydrophobicity, which can influence the compound's solubility and membrane permeability. These properties are crucial for optimizing drug delivery and bioavailability, making this compound a promising candidate for drug development.

The methoxy group attached to the azetidine ring plays a vital role in modulating the compound's biological activity. Methoxy groups are known to increase the lipophilicity of molecules, which can enhance their ability to cross cell membranes and interact with target receptors. Additionally, the methoxy group can influence the electronic environment of the azetidine ring, potentially affecting its reactivity and stability.

Azetidines are four-membered heterocyclic compounds that have gained attention due to their potential as scaffolds for drug design. The azetidine ring in 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine provides a rigid structure that can constrain conformational flexibility, leading to improved binding affinity and selectivity for specific biological targets. This characteristic makes azetidines particularly useful in the development of small molecule inhibitors and modulators.

Recent studies have explored the pharmacological properties of 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine. One notable area of research involves its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with various diseases, including cancer and inflammatory disorders.

In addition to its enzymatic inhibition properties, 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling and are targets for many therapeutic agents. The unique structural features of this compound may enable it to interact selectively with specific GPCRs, potentially leading to novel treatments for conditions such as pain management and neurological disorders.

The synthesis of 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine has been optimized using modern synthetic techniques. One common approach involves the use of palladium-catalyzed coupling reactions to construct the cyclohexyl ring and subsequent functionalization steps to introduce the methoxy and azetidine moieties. These synthetic methods have been refined to achieve high yields and purity, facilitating large-scale production for further preclinical and clinical studies.

Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine. Early-phase clinical trials have shown promising results in terms of pharmacokinetics and tolerability. These studies have provided valuable insights into the compound's metabolism, distribution, and excretion profiles, which are crucial for optimizing dosing regimens and identifying potential side effects.

Beyond its therapeutic applications, 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine has also been studied for its potential use as a chemical probe in basic research. Chemical probes are small molecules that can be used to interrogate biological systems and understand disease mechanisms at a molecular level. The unique properties of this compound make it a valuable tool for investigating signaling pathways and validating therapeutic targets.

In conclusion, 3-(4,4-dimethylcyclohexyl)methyl-3-methoxyazetidine (CAS No. 2228537-81-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its potential as a therapeutic agent and chemical probe. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for future developments in drug discovery and disease treatment.

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